molecular formula C16H18N2O2 B13231698 N-Cyclopropyl-4-{[(furan-2-ylmethyl)amino]methyl}benzamide

N-Cyclopropyl-4-{[(furan-2-ylmethyl)amino]methyl}benzamide

Cat. No.: B13231698
M. Wt: 270.33 g/mol
InChI Key: SDGXXFYOLBOOOE-UHFFFAOYSA-N
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Description

N-Cyclopropyl-4-{[(furan-2-ylmethyl)amino]methyl}benzamide is a chemical compound with the molecular formula C16H19ClN2O2 and a molecular weight of 306.79 g/mol This compound is known for its unique structure, which includes a cyclopropyl group, a furan ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling and disposing of chemical reagents.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-4-{[(furan-2-ylmethyl)amino]methyl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Cyclopropyl-4-{[(furan-2-ylmethyl)amino]methyl}benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-4-{[(furan-2-ylmethyl)amino]methyl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a cyclopropyl group, furan ring, and benzamide moiety. This structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C16H18N2O2

Molecular Weight

270.33 g/mol

IUPAC Name

N-cyclopropyl-4-[(furan-2-ylmethylamino)methyl]benzamide

InChI

InChI=1S/C16H18N2O2/c19-16(18-14-7-8-14)13-5-3-12(4-6-13)10-17-11-15-2-1-9-20-15/h1-6,9,14,17H,7-8,10-11H2,(H,18,19)

InChI Key

SDGXXFYOLBOOOE-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2=CC=C(C=C2)CNCC3=CC=CO3

Origin of Product

United States

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